aurantiomide C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(1Z,4S)-1-(2-methylpropylidene)-3,6-dioxo-4H-pyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C18H20N4O3/c1-10(2)9-13-16-20-12-6-4-3-5-11(12)18(25)22(16)14(17(24)21-13)7-8-15(19)23/h3-6,9-10,14H,7-8H2,1-2H3,(H2,19,23)(H,21,24)/b13-9-/t14-/m0/s1 |
InChI Key |
UKYRPVOCKVERNT-XXYUJHKVSA-N |
Isomeric SMILES |
CC(C)/C=C\1/C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N |
Canonical SMILES |
CC(C)C=C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N |
Synonyms |
aurantiomide C |
Origin of Product |
United States |
Producing Organisms and Biosynthesis
Fungal Origin and Ecological Niche
Aurantiomide C was first isolated from the fungus Penicillium aurantiogriseum SP0-19, which was derived from a marine sponge of the species Mycale plumose. researchgate.netvdoc.pub This fungus has been a prolific source of various bioactive secondary metabolites. Marine fungi, living in unique and competitive environments, often produce novel compounds as a defense mechanism or for survival, making them a prime target for natural product discovery. researchgate.net
Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to involve a non-ribosomal peptide synthetase (NRPS) pathway. nih.gov The proposed precursors for the core structure are anthranilate, L-glutamine, and L-leucine. nih.gov The tricyclic scaffold is assembled by the NRPS, followed by tailoring enzymatic reactions that lead to the final structure of this compound. nih.gov The biosynthesis of related fumiquinazoline alkaloids also involves the incorporation of anthranilate by NRPS enzymes. nih.gov
Biosynthesis of Aurantiomide C
Elucidation of Biosynthetic Pathways for Aurantiomide C
The elucidation of the biosynthetic pathway for this compound has been largely inferential, based on the characterization of its precursors and the identification of biosynthetic gene clusters for analogous fungal alkaloids. These studies collectively suggest a pathway initiated by a non-ribosomal peptide synthetase (NRPS) followed by crucial tailoring reactions.
The core scaffold of this compound is a piperazino[2,1-b]quinazolin-3,6-dione. Plausible biosynthetic pathways propose that this structure is assembled from amino acid precursors. mdpi.comrsc.org The quinazolin-4-one portion of the core originates from anthranilic acid. nih.govnih.govcdc.gov Studies on the related metabolite anacine have been instrumental in identifying the building blocks. Anacine's biosynthesis is known to involve anthranilic acid, L-glutamine, and L-leucine. nih.govresearchgate.net Given that this compound is an oxidized derivative of an anacine-like precursor, it shares the same foundational building blocks for its core structure.
A proposed biosynthetic scheme suggests that the pathway initiates with the condensation of anthranilic acid and L-glutamine. mdpi.comresearchgate.net This is followed by the incorporation of a third amino acid, which forms a linear tripeptide. This tripeptide then undergoes cyclization to form the characteristic piperazino[2,1-b]quinazolin-3,6-dione ring system, the central scaffold of this compound. nih.gov From a biosynthetic standpoint, this assembly pathway dictates the stereochemistry of the molecule, with the absolute configuration at the C-11 position proposed to be S. mdpi.com
| Precursor Molecule | Role in Biosynthesis |
| Anthranilic Acid | Forms the quinazolin-4-one portion of the core scaffold. nih.govnih.gov |
| L-Glutamine | Incorporated as the second amino acid building block. mdpi.comnih.gov |
| L-Leucine | Incorporated as the third amino acid in the related precursor, anacine. nih.gov |
The assembly of the peptide backbone of this compound is catalyzed by a non-ribosomal peptide synthetase (NRPS). nih.govnih.govcdc.gov These large, modular enzymes are common in fungal secondary metabolism for the synthesis of peptide-based natural products. nih.gov
While the specific NRPS for this compound has not been definitively characterized, the study of anacine biosynthesis in Penicillium thymicola has identified a tri-modular NRPS named AncA. nih.gov This enzyme contains three modules, each responsible for the recognition, activation, and incorporation of one of the three amino acid precursors. The domain organization of AncA is predicted as A-T-C-A-T-C-A-T-CT, where 'A' is the adenylation domain (selects the amino acid), 'T' is the thiolation domain (covalently tethers the growing peptide chain), and 'C' is the condensation domain (catalyzes peptide bond formation). nih.gov The terminal condensation (CT) domain is responsible for the final cyclization and release of the product. nih.govbeilstein-journals.org
Following the NRPS-mediated assembly of the anacine precursor, a key oxidation step is required to form this compound. This transformation creates the alkylidene group at position C-1. chemrxiv.org While the exact enzyme has not been identified for this compound, studies on the biosynthesis of other complex quinazoline (B50416) alkaloids, such as fumiquinazoline, have identified flavin-dependent oxidoreductases and cytochrome P450 monooxygenases as key tailoring enzymes that perform late-stage oxidations. nih.govacs.org For example, the flavoenzyme Af12070 is responsible for the oxidation of fumiquinazoline A to fumiquinazoline C. acs.org It is highly probable that a similar FAD-dependent oxidase or a P450 enzyme catalyzes the conversion of the anacine-like precursor to this compound in producing organisms like Penicillium aurantiogriseum. nih.gov
| Enzyme Type | Proposed Function in this compound Biosynthesis | Example from Related Pathways |
| Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the linear tripeptide from anthranilic acid, L-glutamine, and another amino acid, followed by cyclization. nih.gov | AncA (P. thymicola), TqaA (P. aethiopicum) nih.govfrontiersin.org |
| Oxidoreductase (e.g., FAD-dependent oxidase or P450) | Catalyzes the late-stage oxidation of the anacine precursor to form the C-1 alkylidene group of this compound. chemrxiv.orgacs.org | Af12070 (A. fumigatus) nih.govacs.org |
In fungi, genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). frontiersin.org Analysis of fungal genomes for BGCs is a powerful tool for discovering new natural products and understanding their formation. researchgate.net
A BGC for anacine, a direct precursor type for this compound, has been identified in Penicillium thymicola and designated as the Anc cluster. nih.gov This cluster is notably simple, containing primarily the large tri-modular NRPS gene (ancA) without any associated redox enzymes. This suggests that the tailoring enzymes responsible for subsequent modifications, such as the oxidation to form this compound, may not be located within the core cluster or that the modification could occur through a more complex mechanism.
In contrast, the BGCs for other quinazoline alkaloids, like tryptoquialanine (B1250213) (tqa cluster in P. aethiopicum) and fumiquinazoline (FQ cluster in Aspergillus fumigatus), are more complex and contain genes for both the core NRPS and various tailoring enzymes, including oxidases, which are necessary for generating structural diversity. nih.govnih.govacs.org The genome of Penicillium aurantiogriseum, a known producer of this compound, has been sequenced, opening the possibility for identifying the specific aurantiomide BGC through genomic mining and comparison with known quinazoline alkaloid clusters. researchgate.netfrontiersin.org
Enzyme Identification and Characterization in this compound Biosynthesis
Mechanistic Aspects of Key Biosynthetic Steps of this compound
The biosynthesis of this compound involves two key mechanistic transformations: the formation of the piperazino[2,1-b]quinazolin-3,6-dione core and the subsequent oxidation to install the exocyclic double bond.
The formation of the core is catalyzed by the terminal condensation (CT) domain of the NRPS. nih.gov After the linear tripeptide has been assembled on the enzyme, the CT domain facilitates a cyclization-release step. Two mechanistic routes have been proposed for the formation of the anacine core. nih.gov In one route, the amine of the anthranilate residue attacks the thioester carbonyl of the final amino acid, leading to a macrocyclic intermediate that subsequently undergoes another cyclization. An alternative route involves the glutamine amide acting as the initial nucleophile to form a diketopiperazine intermediate, which is then followed by a final cyclization involving the anthranilate moiety.
The second key mechanistic step is the conversion of the anacine-like precursor to this compound. This involves an oxidation at the C-1 position. chemrxiv.org Mechanistically, this is likely catalyzed by an FAD-dependent oxidase. In a related system, such an enzyme was shown to oxidize an amide to a reactive imine intermediate, which then participates in further cyclization. acs.orgrsc.org In the total synthesis of this compound, it was observed that the corresponding alkylidene group could be formed spontaneously through autoxidation during the cyclocondensation process, highlighting the chemical feasibility of this transformation. chemrxiv.orgnih.govacs.org
Chemoenzymatic and Genetic Engineering Approaches for Biosynthetic Modulation of this compound
Approaches to modulate the biosynthesis of this compound are primarily in the exploratory stage, leveraging knowledge from total synthesis and the genetic manipulation of related fungal pathways.
Genetic engineering offers a promising route for producing this compound or its precursors. A key strategy is the heterologous expression of its BGC in a well-characterized fungal host. This approach has been successfully demonstrated for anacine, where the ancA gene from P. thymicola was expressed in Aspergillus nidulans, resulting in the production of the compound. nih.gov This confirms the feasibility of using engineered fungal chassis to produce the core scaffold, which could then be modified. Further engineering could involve introducing a suitable oxidase gene into the anacine-producing strain to achieve the conversion to this compound.
Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. nih.govnih.gov The total synthesis of this compound has been achieved, clarifying its structure and providing a chemical route to its scaffold. chemrxiv.orgnih.gov A key step in one synthesis was the chemical oxidation of anacine to this compound using the reagent DDQ. chemrxiv.org This specific chemical step could potentially be replaced by a biocatalytic one, using an isolated oxidase enzyme to achieve a more selective and environmentally benign transformation. This would represent a classic chemoenzymatic approach: chemical synthesis of the precursor followed by a late-stage enzymatic modification.
Regulation of this compound Biosynthesis
The regulation of this compound production in its native fungal hosts is not well understood. However, insights can be drawn from the regulation of other fungal secondary metabolite pathways. Fungal BGCs are often silent under standard laboratory conditions and their expression is tightly controlled by a variety of factors.
One level of regulation is the availability of precursors. Studies on related quinazoline-containing indole (B1671886) alkaloids have shown that supplementing the growth medium with the precursor L-tryptophan can significantly enhance the production of these metabolites. frontiersin.org This suggests that the this compound pathway could be regulated by the intracellular pools of anthranilic acid and its other amino acid building blocks.
Another critical layer of regulation involves transcription factors, including pathway-specific regulators and global developmental regulators. In Aspergillus fumigatus, the expression of the fumiquinazoline BGC has been shown to be linked to fungal development, as its expression is controlled by global regulators like BrlA and StuA, which are involved in conidiation (asexual sporulation). nih.gov It is likely that the biosynthesis of this compound in Penicillium species is similarly integrated into the organism's developmental programs and response to environmental cues.
Structural Elucidation and Stereochemical Assignment Methodologies for Aurantiomide C
Advanced Spectroscopic Techniques in Aurantiomide C Structural Determination
Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (e.g., IR), are fundamental in establishing the planar structure of this compound. Analysis of the data obtained from these methods allows for the identification of key structural fragments and their arrangement within the molecule.
NMR spectroscopy is a cornerstone technique in the structure elucidation of organic compounds, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain comprehensive insights into the molecule's connectivity and the chemical environment of individual atoms.
Typically, 1H and 13C NMR spectra provide information on the types of protons and carbons present, their chemical shifts, and their multiplicity, which is indicative of neighboring atoms nih.govmdpi.comresearchgate.netmdpi.commdpi.comscilit.comnih.govnih.govnih.govchemrxiv.org. Analysis of chemical shifts helps in identifying different functional groups and structural moieties, such as aromatic rings, carbonyl carbons, and aliphatic chains careerendeavour.com.
Two-dimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY), reveal proton-proton couplings, establishing the connectivity between adjacent protons and allowing for the tracing of spin systems within the molecule mdpi.commdpi.commdpi.comscilit.comnih.govnih.gov. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate proton and carbon signals directly bonded to each other mdpi.commdpi.com. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about long-range couplings between protons and carbons across two or three bonds, which is crucial for connecting different structural fragments and confirming the position of substituents and functional groups mdpi.commdpi.comscilit.comresearchgate.net.
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information between protons, which can be used to determine the relative configuration of chiral centers and the conformation of the molecule in solution mdpi.comscilit.com. Comparing experimental NMR data of this compound with those of known related compounds, such as anacine, has also been instrumental in confirming its structure mdpi.commdpi.commdpi.comresearchgate.net.
While specific detailed NMR data tables for this compound from the search results are often presented in supplementary materials of the cited papers, the general application involves assigning each signal to a specific nucleus in the proposed structure. For example, characteristic signals for the quinazoline (B50416) core, the diketopiperazine ring, and the amino acid-derived side chain are identified and analyzed.
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to obtain accurate mass measurements, which allows for the determination of the molecular formula mdpi.commdpi.comnih.govnih.gov. The protonated or cationized molecular ion peak ([M+H]+ or [M+Na]+) is typically observed in the ESI-MS spectrum mdpi.commdpi.comnih.govnih.gov.
For this compound, the molecular formula has been determined as C18H20N4O3 based on HR-ESI-MS data mdpi.commdpi.comwikipedia.org. Analysis of the fragmentation pattern in the MS/MS spectrum can provide additional structural information by revealing characteristic fragment ions corresponding to the cleavage of specific bonds within the molecule wizeprep.com. This fragmentation data helps to support the proposed structure derived from NMR analysis.
Below is a representative table format for MS data, illustrating the type of information obtained:
| Ion Type | m/z Value | Calculated Mass | Molecular Formula |
| [M+H]+ | [Observed] | [Calculated] | C18H20N4O3 |
| [M+Na]+ | [Observed] | [Calculated] | C18H20N4O3Na |
| Fragments | ... | ... | [Proposed Fragments] |
Infrared (IR) spectroscopy provides information about the functional groups present in this compound. By analyzing the characteristic absorption bands in the IR spectrum, the presence of groups such as carbonyls (amide, ketone), N-H stretching vibrations (amide, amine), and C=C stretching vibrations can be identified nih.govscilit.comnih.govwizeprep.comrsc.org. Although less informative for complete structure elucidation compared to NMR and MS, IR data serves as a valuable complementary technique to confirm the presence of certain functionalities suggested by other spectroscopic methods.
Mass Spectrometry (MS) Applications
Chiroptical Methods for Stereochemical Assignment of this compound
Determining the stereochemistry, particularly the absolute configuration of chiral centers, is a critical step in the full characterization of this compound. Chiroptical methods, such as Electronic Circular Dichroism (ECD) spectroscopy and Optical Rotation (OR), are indispensable for this purpose.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, which shows Cotton effects (peaks or troughs) at specific wavelengths, is highly sensitive to the absolute configuration and conformation of chiral chromophores mdpi.commdpi.comnih.govbohrium.comfrontiersin.orgnih.gov.
For this compound, experimental ECD spectra are often compared with theoretically calculated ECD spectra for different possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TDDFT) mdpi.commdpi.comfrontiersin.orgnih.gov. A good agreement between the experimental and calculated spectra allows for the assignment of the absolute configuration of the chiral centers mdpi.commdpi.comfrontiersin.orgnih.gov. Comparisons of the ECD spectrum of this compound with those of structurally related compounds with known absolute configurations, such as anacine and verrucines, have also been used to deduce its stereochemistry nih.govacs.org. Similar Cotton effects suggest similar absolute configurations and conformations of the shared structural elements acs.org.
Optical rotation is the property of chiral substances to rotate the plane of plane-polarized light saskoer.caanton-paar.com. The specific optical rotation ([α]D) is a characteristic physical constant for a pure chiral compound under defined conditions of temperature, wavelength, concentration, and solvent anton-paar.com.
The measured optical rotation value of this compound provides an initial indication of its optical activity and can be used in conjunction with other data for stereochemical assignment nih.govwikipedia.orgnih.govchemrxiv.org. While a single optical rotation value does not determine the absolute configuration, it is a crucial parameter for characterizing a chiral compound and assessing its enantiomeric purity anton-paar.comlibretexts.org. In some studies, experimental optical rotation values are compared with computationally predicted values for different stereoisomers to aid in the assignment of absolute configuration nih.gov.
Reported optical rotation values for this compound can vary depending on the solvent and concentration used mdpi.comchemrxiv.org. For example, one study reported an optical rotation of [α]D^24 +29.5 (c 0.09, CHCl3) acs.org, while another mentioned [α]D^25 = +20.3 (c 0.23, MeOH) for a synthesized sample with partial optical purity chemrxiv.org. These values, when consistent across multiple isolations or syntheses under the same conditions, serve as an important characteristic of the compound.
Electronic Circular Dichroism (ECD) Spectroscopy
Computational Approaches in this compound Structural and Conformational Analysis
Computational methods play a significant role in the structural and conformational analysis of natural products like this compound, especially in determining absolute configurations and understanding molecular behavior researchgate.netmdpi.com. Techniques such as Time-Dependent Density Functional Theory (TDDFT) Electronic Circular Dichroism (ECD) calculations and Nuclear Magnetic Resonance (NMR) calculations, often combined with methods like the DP4+ probability analysis, are employed researchgate.netmdpi.com.
TDDFT ECD calculations involve predicting the ECD spectrum for different possible stereoisomers of a molecule and comparing these theoretical spectra to the experimental ECD spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration researchgate.netmdpi.com. This approach has been used in the structural assignment of this compound and related compounds researchgate.netmdpi.com.
NMR chemical shift calculations, particularly 13C NMR calculations combined with the DP4+ probability method, are also valuable computational tools mdpi.com. This method involves calculating the NMR chemical shifts for different possible structures or conformers and statistically comparing them to the experimental NMR data to determine the most probable structure and stereochemistry mdpi.com. For example, NMR calculation with the DP4plus probability method was used to distinguish the absolute configurations at specific carbons in related epimeric compounds, a technique applicable to challenges faced with this compound mdpi.com.
Computational docking studies have also been performed with this compound to explore its potential interactions with biological targets, such as α, β tubulins, which are relevant to its reported anticancer activity sci-hub.se. These studies can provide insights into the molecular basis of its biological effects by predicting binding affinities and interaction sites sci-hub.se.
Challenges and Refinements in this compound Structural Assignment
The structural assignment of natural products can present challenges, particularly concerning the determination of relative and absolute configurations, especially when dealing with flexible molecules or epimeric mixtures mdpi.combohrium.com.
One of the primary challenges in the structural assignment of this compound and its analogues lies in the determination of their absolute configurations researchgate.netmdpi.com. Spectroscopic methods like 1D and 2D NMR, and mass spectrometry provide crucial information about the planar structure researchgate.netsci-hub.se. However, establishing the three-dimensional arrangement of atoms, specifically the stereochemistry at chiral centers, requires additional techniques researchgate.netmdpi.comuoanbar.edu.iq.
Early structural elucidations relied on spectroscopic and chemical methods, with absolute configurations sometimes deduced by comparing Cotton effects with known metabolites like anacine researchgate.netresearchgate.net. However, for compounds with multiple chiral centers or conformational flexibility, unambiguous assignment can be difficult mdpi.com. The presence of epimers, which are stereoisomers that differ in configuration at only one chiral center, can further complicate the process, as they have very similar spectroscopic data mdpi.com.
Refinements in the structural assignment have been achieved through the application of advanced techniques. The combination of experimental ECD spectroscopy with TDDFT ECD calculations has been instrumental in confirming or assigning the absolute configurations of this compound and related compounds researchgate.netmdpi.com. This computational approach provides a powerful tool to differentiate between possible stereoisomers by comparing their predicted and experimental electronic transitions researchgate.netmdpi.com.
NMR chemical shift calculations, particularly with the aid of the DP4+ probability method, have also contributed to refining structural assignments by providing statistical confidence in the proposed structures based on their agreement with experimental NMR data mdpi.com.
While X-ray crystallography is a definitive method for determining absolute configuration, it requires the availability of suitable crystals, which may not always be obtainable for natural products researchgate.netwikipedia.orglibretexts.orgmpg.de. Although X-ray crystallography has been used for other related compounds, direct crystallographic data for this compound were not prominently found in the search results for structural elucidation, suggesting that obtaining suitable crystals might have been a challenge or other methods were sufficient researchgate.netresearchgate.net.
The total synthesis of this compound and related cyclotripeptidic natural products has also played a role in confirming their structures acs.orgchemrxiv.org. Synthetic routes that yield compounds spectroscopically identical to the isolated natural product provide strong validation for the assigned structure acs.orgchemrxiv.org. Challenges in synthesis, such as epimerization or partial racemization under certain reaction conditions, can also highlight aspects of the molecule's stability and reactivity relevant to its structural characteristics chemrxiv.org.
The continuous development and application of computational tools, coupled with advanced spectroscopic techniques, are crucial for overcoming the challenges in the structural and stereochemical assignment of complex natural products like this compound.
Investigation of this compound in Cellular Models
The biological potential of this compound has been primarily explored through in vitro experiments utilizing various cell lines. These studies have provided initial insights into its cytotoxic, anti-infective, and anti-inflammatory capabilities.
Antiproliferative and Cytotoxic Effects of this compound in Various Cancer Cell Lines
This compound has been identified as having cytotoxic effects against several cancer cell lines. nih.govresearchgate.net It is a quinazoline alkaloid that has been isolated from the sponge-derived fungus Penicillium aurantiogriseum. researchgate.netmdpi.com
Research has shown that this compound exhibits moderate cytotoxic activity against various human tumor cell lines. researchgate.netnih.gov Specifically, it has demonstrated inhibitory effects against human hepatocellular carcinoma (BEL-7402) and murine leukemia (P388) cell lines. researchgate.net One study reported IC50 values of 62 μg/mL against BEL-7402 cells and 48 μg/mL against P388 cells. researchgate.net Another study highlighted its potent cytotoxic and antioxidant activities against human leukemia (HL-60) and liver cancer (HepG2) cells. nih.gov
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Source |
|---|---|---|---|
| BEL-7402 | Human Hepatocellular Carcinoma | 62 | researchgate.net |
| P388 | Murine Leukemia | 48 | researchgate.net |
| HL-60 | Human Leukemia | Data not specified | nih.gov |
| HepG2 | Human Liver Cancer | Data not specified | nih.gov |
Anti-infective Properties of this compound
In addition to its anticancer potential, this compound has been investigated for its ability to combat infectious agents.
Studies have reported that this compound possesses antibacterial properties. nih.govresearchgate.net It has shown activity against various bacterial strains, although the extent of this activity can vary. One study noted its potential against pathogenic bacteria. researchgate.net
This compound has also demonstrated antifungal activity. researchgate.net It has been reported to be active against Candida albicans and Aspergillus niger. innovareacademics.in
Biofilms are structured communities of microorganisms that are notoriously difficult to treat. Research has indicated that this compound exhibits anti-biofilm activity. While one study showed it had low inhibitory activity against Staphylococcus aureus biofilm formation, it displayed a higher percentage of biofilm inhibition against E. coli. researchgate.net
Table 2: Anti-infective Profile of this compound
| Activity | Target Organism | Findings | Source |
|---|---|---|---|
| Antibacterial | Pathogenic bacteria | Activity observed | researchgate.net |
| Antifungal | Candida albicans | Activity observed | innovareacademics.in |
| Antifungal | Aspergillus niger | Activity observed | innovareacademics.in |
| Anti-biofilm | Staphylococcus aureus | Low inhibitory activity | researchgate.net |
| Anti-biofilm | E. coli | High percentage of inhibition | researchgate.net |
Antifungal Activities
Immunomodulatory and Anti-inflammatory Activities of this compound
The potential of this compound to modulate the immune system and reduce inflammation has also been a subject of investigation. researchgate.netnih.gov Quinazoline alkaloids, the class of compounds to which this compound belongs, have been noted for their anti-inflammatory activities. researchgate.net While direct studies on the immunomodulatory and anti-inflammatory mechanisms of this compound are not extensively detailed in the provided results, the broader family of related compounds, aurantiamides, have shown such effects. For instance, aurantiamide (B48237) acetate (B1210297) has been found to ameliorate lung inflammation by inhibiting the NF-κB signaling pathway. nih.gov
Antioxidant Activities of this compound
This compound has been identified as possessing antioxidant capabilities. In a study evaluating compounds from the sponge-derived fungus Penicillium aurantiogriseum, this compound demonstrated notable antioxidant activity. researchgate.net The antioxidant potential was quantified by its half-maximal effective concentration (EC50), which is the concentration of a substance that gives a half-maximal response. This compound (referred to as compound 2 in the study) exhibited an EC50 value of 0.60 mg/mL. researchgate.net This activity was observed alongside its structural analogs, aurantiomide A and aurantiomide B. researchgate.net
| Compound | Source Organism | Antioxidant Activity (EC50) |
|---|---|---|
| This compound | Penicillium aurantiogriseum SP0-19 | 0.60 mg/mL researchgate.net |
| Aurantiomide A | Penicillium aurantiogriseum SP0-19 | 0.46 mg/mL researchgate.net |
| Aurantiomide B | Penicillium aurantiogriseum SP0-19 | 0.98 mg/mL researchgate.net |
Enzyme Inhibition and Receptor Modulation by this compound
This compound has been shown to interact with and modulate the activity of specific enzymes and protein complexes. Research indicates that its biological effects are mediated through these interactions. researchgate.net
Enzyme Inhibition : this compound has demonstrated significant inhibitory activity against certain enzymes. In a study testing its effect on chitinases, it exhibited strong inhibition of OfChi-h at a concentration of 10.0 μM, with an inhibition rate ranging from 79.1% to 95.4%. researchgate.net Conversely, its activity against OfHex1 was weak. researchgate.net The specific geometry of the double bond in this compound is thought to be a key factor in its inhibitory activity when compared to structurally similar molecules like polonimide A and polonimide B. unina.it
Receptor and Protein Complex Modulation : Molecular docking studies have suggested that this compound can bind to tubulin, a protein essential for microtubule formation and cell division. sci-hub.se Furthermore, a closely related compound, aurantiamide, has been shown to target and suppress the activation of the NLRP3 inflammasome, a key protein complex in the inflammatory response. researchgate.net This suppression hinders the M1 polarization of microglial cells, a process involved in neuroinflammation. researchgate.net
| Target | Type | Observed Effect | Concentration/Method |
|---|---|---|---|
| OfChi-h (Chitinase) | Enzyme | Strong inhibition (79.1%–95.4%) researchgate.net | 10.0 μM researchgate.net |
| OfHex1 | Enzyme | Weak inhibition (0.7%–10.3%) researchgate.net | 10.0 μM researchgate.net |
| Tubulin | Protein | Binding predicted sci-hub.se | Molecular Docking sci-hub.se |
| NLRP3 Inflammasome | Protein Complex | Suppressed activation (by related compound aurantiamide) researchgate.net | In vitro cell studies researchgate.net |
Molecular and Cellular Mechanisms of Action of this compound
The therapeutic potential of compounds like this compound stems from their ability to interact with specific molecular targets and modulate cellular pathways. ontosight.aimdpi.com
Target Identification and Validation for this compound
Several biological targets for this compound have been identified through experimental assays and computational models. These targets are crucial for its observed biological activities.
Chitinase (B1577495) : As an enzyme inhibitor, this compound has been shown to strongly inhibit the chitinase OfChi-h. researchgate.net
Tubulin : Molecular docking simulations have identified tubulin as a potential target. sci-hub.se Disrupting tubulin assembly can block mitosis and lead to cell death, which is a common mechanism for anticancer drugs. sci-hub.se
NLRP3 Inflammasome : Research on the related compound aurantiamide has validated the NLRP3 inflammasome as a direct molecular target. researchgate.net Docking studies indicate a stable binding interaction, and biological assays confirm that the compound suppresses the inflammasome's activation and expression. researchgate.net
| Identified Target | Method of Identification | Significance of Target |
|---|---|---|
| OfChi-h (Chitinase) | Enzyme inhibition assay researchgate.net | Involved in the degradation of chitin. |
| Tubulin | Molecular docking sci-hub.se | Essential for microtubule formation and cell division. sci-hub.se |
| NLRP3 Inflammasome | Docking and in vitro cell studies (with related compound aurantiamide) researchgate.net | Key component of the innate immune system that drives inflammation. researchgate.net |
Signaling Pathway Modulation by this compound
Natural bioactive compounds frequently exert their effects by modulating key cellular signaling pathways. mdpi.com this compound and its analogs appear to follow this pattern, primarily by influencing inflammatory pathways.
The most clearly defined mechanism involves the modulation of the NLRP3 inflammasome pathway by the related compound aurantiamide. researchgate.net The NLRP3 inflammasome is a component of the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines. researchgate.net By binding to and suppressing NLRP3, aurantiamide effectively inhibits this pathway, leading to a reduction in inflammation. researchgate.net This mechanism is consistent with how other natural products, such as flavonoids, are known to modulate inflammatory signaling cascades, including NF-κB and MAPK pathways. imrpress.com
Gene Expression and Proteomic Changes Induced by this compound
The modulation of signaling pathways by this compound leads to downstream changes in gene expression and the cellular proteome. These changes are the ultimate drivers of the compound's biological effects. The process of gene expression, from transcription to post-translational modification, can be influenced at any step. wikipedia.org
Studies on the related compound aurantiamide demonstrate specific proteomic changes. Treatment of activated microglial cells with aurantiamide resulted in a dose-dependent decrease in the expression and secretion of key pro-inflammatory proteins, including:
Interleukin-6 (IL-6) researchgate.net
Tumor necrosis factor-alpha (TNF-α) researchgate.net
Interleukin-1 beta (IL-1β) researchgate.net
Furthermore, the expression of the NLRP3 protein itself was suppressed, as was the cell surface marker CD11b, which is associated with microglial activation. researchgate.net These findings indicate that the compound induces significant proteomic shifts that result in an anti-inflammatory cellular phenotype.
Interactions of this compound with Biomolecules
The biological activity of this compound is predicated on its direct physical interactions with other biomolecules. mdpi.com The nature of these interactions, such as the formation of hydrogen bonds, dictates the compound's ability to bind to its molecular targets. ontosight.ai
Molecular docking studies have provided specific insights into these interactions at an atomic level.
Interaction with Tubulin : The docking of this compound into the tubulin protein structure revealed the formation of hydrogen bonds with the amino acid residues Valine-177 (Val177) and Asparagine-329 (Asn329). sci-hub.se
Interaction with NLRP3 : For the related compound aurantiamide, docking simulations showed a stable intermolecular force with a Serine (SER) residue within the NLRP3 protein. researchgate.net
These specific, non-covalent interactions are responsible for the stable binding of the compound to its target, leading to the inhibition or modulation of the biomolecule's function.
Preclinical In Vivo Efficacy Studies of this compound (excluding human clinical trials)
This compound, a quinazoline alkaloid isolated from fungi of the Penicillium genus, has been the subject of preclinical investigations to determine its therapeutic potential in various disease contexts. These studies, conducted in living organisms, are crucial for understanding the compound's efficacy and biological effects before any consideration for human trials. The primary focus of in vivo research on this compound has been on its anticancer and angiogenic properties.
Efficacy in Animal Models of Disease
The in vivo efficacy of this compound has been evaluated in distinct animal models, revealing its potential in modulating key pathological processes such as cancer metastasis and angiogenesis. These studies provide foundational evidence of the compound's biological activity in a complex physiological system.
One of the key findings comes from a study utilizing a murine model of hepatocellular carcinoma (HCC). In this model, this compound demonstrated a significant anti-metastatic effect. Specifically, in vivo experiments in an H22 hepatocellular carcinoma mouse model showed that the compound could suppress lung metastasis. nih.gov This suggests a potential therapeutic application for this compound in controlling the spread of cancer.
In a different biological context, the effect of this compound on blood vessel formation was assessed using a zebrafish (Danio rerio) model. Zebrafish are a well-established in vivo system for studying angiogenesis due to their transparent embryos, which allow for real-time visualization of vascular development. wjgnet.comfrontiersin.org In this model, this compound was reported to exhibit potent pro-angiogenic activity. mdpi.com This finding indicates that the compound can stimulate the formation of new blood vessels, an activity that can have implications for both physiological and pathological processes. The observation of pro-angiogenic effects presents an interesting contrast to its anti-cancer activities, suggesting a complex mechanism of action that may be context-dependent.
The table below summarizes the preclinical in vivo efficacy studies conducted on this compound.
Table 1: Preclinical In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hepatocellular Carcinoma (Metastasis) | H22 tumor-bearing mouse model | Demonstrated anti-lung metastasis effects. | nih.gov |
Pharmacodynamics of this compound in Model Organisms
Pharmacodynamics studies investigate the biochemical and physiological effects of a drug on the body, including its mechanism of action. For this compound, in vivo studies have begun to elucidate the molecular pathways through which it exerts its effects.
The primary pharmacodynamic mechanism identified for this compound's anti-cancer activity is its ability to modulate matrix metalloproteinases (MMPs). In the hepatocellular carcinoma mouse model, the observed anti-metastatic effect was linked to the suppression of MMP-9. nih.gov MMPs, particularly MMP-9, are enzymes that play a critical role in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. frontiersin.org By inhibiting MMP-9, this compound can interfere with the ability of cancer cells to spread from the primary tumor to other parts of the body.
The pharmacodynamics underlying the pro-angiogenic effects observed in the zebrafish model have not been fully detailed in the available literature. Angiogenesis is a complex process regulated by various signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov It is plausible that this compound's pro-angiogenic activity involves the modulation of the VEGF signaling pathway or other key regulators of vascular development, but further research is needed to confirm the specific molecular targets in this context.
The table below outlines the known pharmacodynamic effects of this compound in model organisms.
Table 2: Pharmacodynamics of this compound in Model Organisms
| Model Organism | Pharmacodynamic Effect | Molecular Mechanism | Reference(s) |
|---|---|---|---|
| Mouse (Hepatocellular Carcinoma Model) | Anti-metastatic | Suppression of Matrix Metalloproteinase-9 (MMP-9). | nih.gov |
Conclusion
Aurantiomide C stands as a compelling example of a bioactive natural product derived from a marine fungus. Its discovery has contributed to the growing body of knowledge on quinazoline (B50416) alkaloids and their potential as therapeutic agents. The elucidated biological activities, particularly its cytotoxic effects, coupled with the successful total synthesis, pave the way for future research into its mechanism of action and the development of novel anticancer drugs.
Chemical Synthesis and Synthetic Methodology Development for Aurantiomide C
Total Synthesis of Aurantiomide C
The total synthesis of this compound, a cyclotripeptidic natural product featuring a piperazino[2,1-b]quinazolin-3,6-dione core, has been a subject of significant interest in synthetic organic chemistry. nih.gov These efforts are driven by the compound's intriguing molecular architecture and its notable biological activities, including anticancer properties. researchgate.net
One of the most comprehensive total syntheses was reported by Han, Nay, and coworkers in 2024. chemrxiv.orgacs.orgnih.gov Their work successfully produced this compound, along with related natural products like anacine, polonimides A and C, and verrucine F. chemrxiv.orgacs.orgnih.gov Another distinct approach was reported for the synthesis of (-)-aurantiomide C, which employed a reductive dehydro-cyclization strategy.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis, a technique for designing a synthesis by working backward from the target molecule, has been central to planning the construction of this compound. chemrxiv.org The strategy developed by Han and Nay dissects the complex tricyclic core of this compound into more manageable precursors. chemrxiv.org
Their primary disconnection was at the piperazino[2,1-b]quinazolin-3,6-dione core. The retrosynthetic plan envisioned the formation of this core via a key cyclocondensation reaction. This approach identified a linear tripeptide intermediate as a crucial precursor. This tripeptide itself was designed to be assembled from three simpler components: isatoic anhydride, a protected amino acid (like L-phenylalanine for this compound), and an electrophilic L-homoserine lactone residue. chemrxiv.org This strategy also planned for the late-stage introduction of the propionamide (B166681) side chain. chemrxiv.org
Table 1: Key Disconnections in the Retrosynthesis of this compound
| Target Molecule | Key Intermediate | Precursors |
| This compound | Linear Tripeptide Intermediate | Isatoic Anhydride, L-Phenylalanine, L-Homoserine Lactone |
| Piperazino[2,1-b] quinazolin-3,6-dione Core | Tripeptide with 2-hydroxyethyl substituent | - |
| Propionamide Side-chain | Bromoethyl Intermediate | - |
Key Synthetic Strategies and Methodologies Employed
Several key strategies have been pivotal in the successful synthesis of this compound. The approach by Han et al. is distinguished by a novel sequence of reactions to construct the core and append the necessary functionalities. chemrxiv.orgacs.org
A central feature of their strategy is a Niementowski-type cyclocondensation . chemrxiv.org This reaction, involving the heating of an anthranilic acid derivative with an amide, was adapted to form the quinazolinone portion of the molecule. chemrxiv.org The researchers found that using microwave heating at 140°C in the presence of Zinc triflate (Zn(OTf)₂) effectively formed the desired cis-cyclotripeptide core. chemrxiv.org
Another key methodology was the installation of the exocyclic alkylidene group. This was ingeniously achieved through a spontaneous autoxidation process that occurred during the cyclocondensation step when the reaction was conducted under an oxygen-saturated atmosphere. chemrxiv.orgacs.orgnih.gov
For the introduction of the propionamide side chain, the team developed a rare nickel-catalyzed aminocarbonylation . This reaction was performed on a bromoethyl intermediate, a transformation described as unprecedented on such a highly functionalized and complex substrate. chemrxiv.orgacs.orgchemrxiv.org
An alternative synthetic route involved a reductive dehydro-cyclization and the nucleophilic ring opening of a fused γ-lactam, showcasing the diverse methodologies that can be applied to construct this class of molecules.
Stereocontrolled Approaches in this compound Total Synthesis
Maintaining stereochemical integrity is a significant hurdle in the synthesis of complex natural products like this compound. The synthesis reported by Han and coworkers encountered challenges related to stereocontrol. chemrxiv.org
Several steps in their synthetic sequence required drastic reaction conditions, such as high temperatures for the cyclocondensation and final deprotection steps. chemrxiv.orgchemrxiv.org These conditions led to partial racemization or epimerization of the chiral centers. chemrxiv.org Consequently, the final synthesized this compound was obtained as a scalemic mixture with a low optical purity of 20%. chemrxiv.org This highlights a key difficulty in the stepwise approach to this molecule and points to the need for milder reaction conditions or alternative strategies to achieve a fully stereocontrolled synthesis.
Challenges and Innovations in this compound Total Synthesis
The synthesis of this compound has been marked by both significant challenges and creative innovations.
Challenges:
Stereocontrol: As mentioned, achieving high stereopurity was a primary challenge due to harsh reaction conditions causing racemization. chemrxiv.org
Low Yields and Side Products: Optimization of reaction conditions was necessary to manage yields. For instance, the presence of the Zn(OTf)₂ catalyst in the cyclocondensation step was found to significantly reduce the yield of the desired autoxidation product needed for this compound. chemrxiv.org
Late-Stage Functionalization: Introducing the propionamide side chain onto a complex, highly functionalized intermediate via nickel-catalyzed aminocarbonylation was a formidable challenge that required the development of a novel application for this reaction. acs.orgnih.govchemrxiv.org
Innovations:
Spontaneous Autoxidation: A standout innovation was the use of spontaneous autoxidation to install the alkylidene group, simplifying the synthetic route by combining the cyclization and oxidation into a highly efficient process. chemrxiv.orgacs.org
Microwave-Assisted Synthesis: The use of microwave irradiation for the cyclocondensation step represents a modern technique to enhance reaction efficiency and control. chemrxiv.org
Strategic Interconversion: The synthetic route was designed to allow for the interconversion of related natural products, demonstrating the flexibility of the strategy. For example, this compound could be converted to anacine under specific redox conditions. chemrxiv.org
Partial Synthesis and Semi-synthesis of this compound
While a complete de novo partial or semi-synthesis of this compound from a naturally derived, complex precursor has not been explicitly reported, the work by Han et al. demonstrates synthetic interconversions that function as partial syntheses of related alkaloids starting from this compound. chemrxiv.org
These transformations leverage the synthesized this compound as a starting material to access other natural products within the same family. Specifically, they demonstrated that:
Polonimide A , an ester derivative, could be generated from this compound through an acid-catalyzed methanolysis of the propionamide side chain. chemrxiv.org
Anacine could be formed from this compound through a reduction reaction. Conversely, anacine could be oxidized to form this compound, establishing a direct synthetic link between the two. chemrxiv.org
These strategic modifications of the fully formed natural product core exemplify a partial synthesis approach, enabling the efficient generation of structural diversity from a common intermediate. chemrxiv.org
Table 2: Interconversion of this compound
| Starting Compound | Reagents/Conditions | Product | Type of Transformation |
| This compound | Acid-catalyzed methanolysis | Polonimide A | Partial Synthesis |
| This compound | Reduction | Anacine | Partial Synthesis |
| Anacine | Oxidation | This compound | Partial Synthesis |
Development of Synthetic Analogues and Derivatives of this compound
The development of synthetic analogues and derivatives of this compound is crucial for exploring structure-activity relationships and identifying compounds with improved therapeutic potential. The synthetic strategies developed for the total synthesis of this compound have been intentionally designed to be adaptable for this purpose. chemrxiv.org
The synthetic route involving a reductive dehydro-cyclization was noted for its flexibility, allowing for the easy synthesis of diverse derivatives by modifying the side chain. The strategy by Han and coworkers also enables the creation of analogues by substituting the initial building blocks, such as using different amino acids in place of L-phenylalanine during the assembly of the tripeptide precursor. chemrxiv.org
Furthermore, the successful interconversion of this compound into polonimide A and anacine is a direct example of creating derivatives. chemrxiv.org This work, along with the exploration of structural modifications, lays the foundation for producing a library of related compounds to systematically investigate their biological activities. chemrxiv.orgacs.org
Design Principles for this compound Analogues
The design of analogues for natural products like this compound is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic properties while minimizing undesirable effects. gardp.org For this compound, a cytotoxic quinazoline (B50416) alkaloid, the design principles for its analogues are guided by its core structure and known biological activities. nih.govinnovareacademics.in this compound is part of a family of compounds, aurantiomides A and B being other members, known for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The fundamental structure consists of a quinazolinone scaffold linked to a dipeptide-like side chain. nih.govresearchgate.net This structure serves as the primary template for analogue design.
A key principle in designing this compound analogues is the concept of a "privileged structure." The quinazolinone ring system is recognized as a privileged scaffold in drug discovery due to its ability to bind to multiple biological targets, conferring a wide range of therapeutic potentials. researchgate.net Therefore, modifications often retain this core while altering peripheral substituents to fine-tune activity and selectivity.
Another guiding principle is the modification of the side chain. The first total synthesis of (-)-aurantiomide C was developed to facilitate the easy synthesis of diverse derivatives, specifically by modifying the side chain. researchgate.net This suggests that a primary design strategy involves exploring a variety of amino acid substitutions in the dipeptide moiety to probe the structure-activity relationship. Furthermore, the existence of a patent for aurantiomide dipeptide derivatives in the context of treating angiogenesis-related diseases highlights that analogue design is also driven by the goal of targeting specific pathological processes like the formation of new blood vessels. nih.govresearchgate.net
| Design Principle | Rationale | Key Focus Area |
| Scaffold Hopping/Retention | The quinazolinone core is a "privileged structure" with inherent biological activity. researchgate.net | Retain the quinazolinone ring while modifying substituents. |
| Side Chain Diversification | The natural product's peptide side chain is a key site for modification to alter biological activity and properties. researchgate.net | Synthesis of a library of analogues with different amino acid residues in the side chain. |
| Target-Oriented Design | Enhance specific biological activities, such as cytotoxicity or anti-angiogenesis, for which the parent compound shows potential. nih.gov | Introduce functional groups or modifications aimed at improving interaction with specific biological targets. |
| Improving Physicochemical Properties | Modify the structure to enhance drug-like properties such as solubility, stability, and cell permeability. | Alterations to both the quinazolinone core and the side chain. |
These principles guide the systematic exploration of the chemical space around this compound to develop new derivatives with potentially improved therapeutic value.
Synthetic Routes to this compound Derivatives
The ability to generate derivatives of a natural product is essential for conducting detailed structure-activity relationship studies. The development of synthetic routes to this compound derivatives has been a focus of chemical research, enabling the creation of novel analogues for biological evaluation.
The first total synthesis of (–)-aurantiomide C established a concise and effective route that is also amenable to the production of derivatives. researchgate.net This synthetic strategy is notable for two key steps:
Reductive Dehydro-cyclization: A crucial step for constructing the core heterocyclic system.
Nucleophilic Ring Opening: This step involves a fused γ-lactam, which is instrumental in building the final structure.
A significant advantage of this reported route is that it allows for the straightforward synthesis of diverse derivatives by modifying the side chain of the natural product. researchgate.net This is a common strategy in synthetic chemistry where a convergent approach is used, allowing for late-stage diversification. savemyexams.com
General synthetic methodologies for related quinazolinone and quinoline (B57606) structures often involve multi-step processes. savemyexams.comimist.ma These can include reactions like:
Pfitzinger reaction: A classical method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and carbonyl compounds. imist.ma
Cyclization reactions: Forming the heterocyclic ring system is a key part of the synthesis. researchgate.netnuph.edu.ua
Coupling reactions: Attaching the side chain to the heterocyclic core, often through amide bond formation. nih.gov
The synthetic pathway for this compound derivatives can be conceptually broken down as illustrated in the table below.
| Synthetic Step | Description | Reagents/Conditions Example |
| Core Formation | Construction of the quinazolinone scaffold. | Often involves cyclization of an anthranilic acid derivative with an appropriate partner. researchgate.net |
| Side Chain Preparation | Synthesis of the desired dipeptide or amino acid fragment. | Standard peptide coupling chemistry. |
| Coupling | Attachment of the side chain to the quinazolinone core. | Amide bond formation reactions. |
| Final Modifications | Late-stage functionalization or deprotection steps. | Varies depending on the specific derivative being synthesized. |
This modular approach allows chemists to systematically vary the components of the final molecule, particularly the amino acid residues in the side chain, to generate a library of this compound derivatives for further study. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. gardp.orgoncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are essential for its effects. oncodesign-services.comresearchgate.net For this compound and its analogues, SAR studies focus on their cytotoxic properties. nih.govresearchgate.net
Elucidation of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. univie.ac.at Identifying the pharmacophore of this compound is crucial for designing more potent and selective analogues. mdpi.com The key pharmacophoric features are derived from its distinct chemical structure, which combines a quinazolinone ring with a peptide side chain. innovareacademics.inresearchgate.net
The essential pharmacophoric features of this compound and its derivatives are thought to include:
Aromatic Ring System: The planar quinazolinone core likely engages in π-stacking or hydrophobic interactions with the biological target. univie.ac.atmdpi.com Aromatic features are a common element in pharmacophore models. univie.ac.at
Hydrogen Bond Donors and Acceptors: The amide linkages in the side chain and the carbonyl groups on the quinazolinone ring act as hydrogen bond donors and acceptors. univie.ac.atmdpi.com These are critical for specific interactions with target proteins.
Hydrophobic Groups: The side chains of the amino acid residues (e.g., from leucine (B10760876) or phenylalanine often found in related natural products) and parts of the quinazolinone ring contribute to hydrophobic interactions. mdpi.comresearchgate.net
Defined 3D Spatial Arrangement: The specific stereochemistry and conformational flexibility of the molecule dictate the precise three-dimensional orientation of the other pharmacophoric features, which is essential for optimal binding.
The table below summarizes these key features.
| Pharmacophoric Feature | Structural Origin in this compound | Type of Interaction |
| Aromatic/Hydrophobic Region | Quinazolinone ring system | π-stacking, Hydrophobic |
| Hydrogen Bond Acceptor | Carbonyl oxygen atoms (amide and quinazolinone) | Hydrogen Bonding |
| Hydrogen Bond Donor | Amide N-H groups | Hydrogen Bonding |
| Hydrophobic/Steric Bulk | Amino acid side chains | Hydrophobic, van der Waals |
Understanding this pharmacophore allows for the rational design of new molecules where these features are maintained or enhanced. researchgate.net
Impact of Structural Modifications on Biological Activity
SAR studies investigate how specific changes to a molecule's structure affect its biological potency. nih.govmdpi.com For this compound, modifications would logically be made to both the quinazolinone core and the dipeptide side chain to assess the impact on cytotoxicity. nih.gov
Key areas for structural modification and their expected impact include:
Modification of the Dipeptide Side Chain:
Varying Amino Acids: Replacing the natural amino acids with other natural or unnatural amino acids would probe the importance of side chain size, hydrophobicity, and charge for biological activity. The synthetic route developed was specifically designed to allow for this diversity. researchgate.net
Stereochemistry: Changing the stereochemistry of the amino acid chiral centers can have a profound effect on how the molecule fits into a binding site, often leading to a significant change in activity.
Modification of the Quinazolinone Core:
Substitution on the Benzene Ring: Adding different substituents (e.g., halogens, alkyl, or alkoxy groups) to the aromatic part of the quinazolinone could influence electronic properties and metabolic stability, thereby affecting activity.
The relationship between structural changes and activity is summarized below.
| Structural Modification | Potential Impact on Biological Activity |
| Change amino acid sequence in the side chain | Alters steric and hydrophobic interactions, potentially increasing or decreasing potency. frontiersin.org |
| Alter stereochemistry of the side chain | Can dramatically affect binding affinity due to specific conformational requirements of the target. |
| Add substituents to the quinazolinone ring | Modifies electronic distribution and lipophilicity, which can influence cell permeability and target binding. |
| Replace the quinazolinone core (scaffold hopping) | May lead to a completely different biological profile or improved properties while maintaining the key pharmacophoric features. |
These SAR studies are essential for optimizing the initial hit compound, this compound, into a lead compound with improved efficacy and drug-like properties for potential therapeutic applications. oncodesign-services.com
Advanced Analytical and Spectroscopic Characterization Techniques for Aurantiomide C Research
Hyphenated Techniques for Complex Mixture Analysis Involving Aurantiomide C
The analysis of natural product extracts, such as those from the Penicillium fungi that produce this compound, presents a significant analytical challenge due to the presence of numerous structurally similar metabolites. Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable for this task. chemijournal.com These integrated systems provide both separation of the mixture's components and their structural identification in a single, efficient analysis. chemijournal.comasdlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone hyphenated technique in natural product research. ajrconline.orghumanjournals.com For the analysis of this compound and its analogs, Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a particularly powerful combination. jmb.or.krmdpi.comrsc.org UPLC utilizes columns with sub-2 µm particles to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com The QTOF mass spectrometer provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent and fragment ions. jmb.or.kr This high-resolution mass spectrometry (HRMS) capability is crucial for definitively establishing the molecular formula of this compound as C₁₈H₁₇N₃O₃ from a crude or purified extract. nih.govresearchgate.net
The process involves injecting the fungal extract into the UPLC system, where compounds are separated based on their polarity on a reversed-phase column. As each compound, including this compound, elutes from the column, it is ionized (commonly via electrospray ionization, ESI) and enters the QTOF analyzer, which measures its mass-to-charge ratio with high precision. asdlib.orgjmb.or.kr This allows for the tentative identification of known compounds by matching their retention times and exact masses against a database.
Table 1: Typical Parameters for UPLC-QTOF-MS Analysis in Natural Product Research
Click to view interactive table
| Parameter | Typical Setting/Value | Purpose | Reference |
|---|---|---|---|
| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) | High-resolution separation of complex mixtures. | jmb.or.krmdpi.com |
| Column | Reversed-Phase C18 (e.g., ACQUITY HSS T3, 1.8 µm) | Separates compounds based on hydrophobicity. | jmb.or.krmdpi.com |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | Elutes compounds of varying polarities from the column. Formic acid aids in ionization. | jmb.or.krmdpi.com |
| Mass Spectrometer | QTOF (Quadrupole Time-of-Flight) | Provides high-resolution, accurate mass data for elemental composition determination. | jmb.or.krrsc.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from eluted analytes with minimal fragmentation. | jmb.or.krnih.gov |
| Data Acquisition | MS/MS or MSE | Collects data for both precursor ions and their fragments simultaneously to aid in structural elucidation. | jmb.or.krresearchgate.net |
Advanced Spectroscopic Probes for this compound Interaction Studies
Once this compound is isolated and purified, advanced spectroscopic techniques are employed for its definitive structural elucidation and to probe its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules like this compound. numberanalytics.commdpi.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the types and numbers of hydrogen and carbon atoms in the molecule. nih.gov Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to piece together the molecular skeleton by showing correlations between neighboring atoms, confirming the quinazoline (B50416) and diketopiperazine moieties and their connectivity. nih.govsci-hub.se The detailed chemical shifts and coupling constants provide precise information about the compound's constitution. nih.govresearchgate.net
Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
Click to view interactive table
| Position | δC (ppm) | δH (ppm, J in Hz) | Reference |
|---|---|---|---|
| 1 | 165.3 | nih.govresearchgate.net | |
| 3 | 126.7 | nih.govresearchgate.net | |
| 4 | 145.5 | nih.govresearchgate.net | |
| 6 | 147.0 | nih.govresearchgate.net | |
| 7 | 126.3 | 7.53 (d, 8.1) | nih.govresearchgate.net |
| 8 | 126.8 | 7.84 (t, 7.7) | nih.govresearchgate.net |
| 9 | 134.8 | 7.69 (d, 8.2) | nih.govresearchgate.net |
| 10 | 125.3 | 8.13 (d, 7.9) | nih.govresearchgate.net |
| 11 | 119.7 | nih.govresearchgate.net | |
| 12 | 159.9 | nih.govresearchgate.net | |
| 14 | 54.3 | 5.19 (t, 8.9) | nih.govresearchgate.net |
| 15 | 27.4 | 2.13 (m), 2.04 (m) | nih.govresearchgate.net |
| 16 | 29.5 | 2.37 (m) | nih.govresearchgate.net |
| 17 | 171.4 | nih.govresearchgate.net | |
| 18 | 127.2 | 6.22 (d, 9.8) | nih.govresearchgate.net |
| 19 | 25.0 | 2.98 (m) | nih.govresearchgate.net |
| 20 | 22.0 | 1.08 (d, 6.6) | nih.govresearchgate.net |
| 21 | 22.3 | 1.05 (d, 6.6) | nih.govresearchgate.net |
| NH | 11.79 (s) | researchgate.net |
Circular Dichroism (CD) Spectroscopy is another crucial technique, used specifically to determine the absolute configuration (stereochemistry) of chiral molecules like this compound. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, particularly the positive or negative Cotton effects, is a signature of the molecule's three-dimensional arrangement. For this compound, the experimental CD spectrum was compared with those of known related compounds and with spectra predicted by quantum chemical calculations to confirm its absolute stereochemistry. researchgate.net
Chemoinformatic and Computational Tools for this compound Analysis
Chemoinformatics applies computational methods to solve chemical problems, transforming data into knowledge. nih.govmdpi.com In the study of this compound, these tools are vital for predicting biological activity and understanding molecular interactions, thereby guiding experimental work.
Molecular Docking is a primary computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.com This method models the interactions between the ligand and the protein, calculating a binding energy score that suggests the strength of the association. sci-hub.se For this compound, molecular docking studies have been performed to explore its potential anticancer mechanisms. For instance, it was docked into the colchicine (B1669291) binding site of α,β-tubulin, a key protein involved in cell division. sci-hub.se The results predicted that this compound forms specific hydrogen bonds with the amino acid residues Val177 and Asn329, suggesting a plausible mechanism for its observed cytotoxic activity by interfering with microtubule dynamics. sci-hub.se
Quantum Chemistry Calculations play a significant role in complementing experimental data. As mentioned previously, Time-Dependent Density Functional Theory (TDDFT) calculations are used to predict the Electronic Circular Dichroism (ECD) spectrum of a proposed structure. researchgate.net By comparing the computationally generated spectrum with the experimentally measured one, researchers can confidently assign the absolute configuration of a new compound, a task that is often challenging by experimental means alone. researchgate.net
Table 3: Application of Computational Tools in this compound Research
Click to view interactive table
| Computational Tool | Application for this compound | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding mode to protein targets. | Predicted to bind at the interface of α,β-tubulin, forming H-bonds with residues Val177 and Asn329. This suggests a potential mechanism for its anticancer activity. | sci-hub.se |
| Quantum Chemistry (TDDFT) | Calculation of Electronic Circular Dichroism (ECD) spectra. | Used to confirm the absolute configuration of this compound by comparing the calculated spectrum with the experimental one. | researchgate.net |
| Database Analysis | Comparison of spectral data (MS, NMR) with known compounds. | Facilitates the rapid identification and structural elucidation of this compound from complex fungal extracts. | nih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Aurantiomide C
Opportunities in Biosynthetic Engineering for Enhanced Aurantiomide C Production or Diversification
Biosynthetic engineering offers promising avenues to enhance the production of this compound and generate novel analogues. Penicillium aurantiogriseum is known to produce a variety of mycotoxins and secondary metabolites, including the aurantiomides researchgate.netnih.gov. Understanding and manipulating the biosynthetic pathways within this fungus or other suitable host organisms could lead to improved yields and the creation of diversified structures with potentially altered or enhanced bioactivity nih.govdrugdiscoverytrends.com.
Techniques such as metabolic engineering can be employed to optimize the supply of precursors necessary for this compound biosynthesis. This approach has shown success in boosting the production of other fungal metabolites, such as caerulomycin A nih.gov. Furthermore, genetic tools, including CRISPR/Cas9-based methods, allow for flexible engineering of enzymes involved in biosynthetic pathways, potentially increasing efficiency, specificity, or diversity of the produced compounds drugdiscoverytrends.com. Integrating mutagenized DNA fragments can generate pools of enzyme variants, facilitating the discovery of variants that lead to higher yields or novel structures drugdiscoverytrends.com.
The exploration of marine-derived Penicillium species has revealed unique metabolic pathways, suggesting that these fungi are a strategic resource for discovering new cytotoxic lead compounds nih.gov. Investigating the biosynthetic gene clusters responsible for this compound production in its native or other producing strains is a critical step semanticscholar.org. Activating "dormant" biosynthetic pathways through co-cultivation with other microorganisms or by modifying culture conditions can also lead to the production of cryptic compounds, potentially including this compound analogues or related metabolites frontiersin.org.
Novel Therapeutic Applications of this compound and its Analogues
This compound and its analogues have garnered interest due to their reported biological activities, particularly cytotoxicity against certain cancer cell lines researchgate.netresearchgate.netsemanticscholar.orgnih.govmdpi.com. Research indicates that this compound exhibits moderate cytotoxicity against specific tumor cell lines, such as P388 and BEL-7402 researchgate.netsemanticscholar.orgnih.gov.
Studies on aurantiomide B and C have shown cytotoxicity against P388, HL-60, and BEL-7402 cell lines researchgate.net. Specifically, this compound demonstrated activity against BEL-7402 and P388 cell lines nih.gov.
Interactive Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 Value | Reference |
| This compound | P388 | 48 µg/mL | semanticscholar.org |
| This compound | BEL-7402 | 62 µg/mL | semanticscholar.org |
| This compound | BEL-7402 | Not specified | nih.gov |
| This compound | P388 | Not specified | nih.gov |
| Aurantiomide B | P388 | Not specified | nih.gov |
| Aurantiomide B | HL-60 | Not specified | nih.gov |
| This compound | P388 | Moderate | researchgate.net |
| This compound | BEL-7402 | Moderate | researchgate.net |
| Aurantiomide B | HL-60 | Moderate | researchgate.net |
| Aurantiomide B | P388 | Moderate | researchgate.net |
Beyond cytotoxicity, the structural similarity of aurantiomides to other bioactive alkaloids suggests potential for a wider range of therapeutic applications mdpi.comnih.gov. Analogues of related compounds, such as aurantiamide (B48237) acetate (B1210297), have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing significant pharmacological effects nih.gov. This indicates that structural modifications to the aurantiomide scaffold could lead to compounds with diverse therapeutic potentials. Further research is needed to fully explore the mechanisms of action and potential applications of this compound and its synthetic or biosynthetically produced analogues.
Integration of Omics Technologies in this compound Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into this compound research mdpi.comhumanspecificresearch.org.
Genomics can help identify the specific gene clusters responsible for the biosynthesis of this compound in Penicillium aurantiogriseum or other producing strains semanticscholar.org. Sequencing the genome of these fungi can reveal the enzymes and regulatory elements involved in the biosynthetic pathway, providing targets for genetic engineering to enhance production or create analogues.
Transcriptomics can provide information on the gene expression patterns under different culture conditions or in response to various stimuli. This can help identify the optimal conditions for this compound production and understand the regulation of its biosynthesis.
Proteomics can be used to study the proteins involved in the biosynthetic pathway, including the enzymes that catalyze the conversion of precursors into this compound. This can help in the characterization of these enzymes and the identification of potential bottlenecks in the pathway.
Metabolomics, the global study of small molecules, can provide a comprehensive overview of the metabolic status of the producing organism mdpi.comchemrxiv.org. By analyzing the metabolome, researchers can identify precursors, intermediates, and related metabolites in the this compound biosynthetic pathway. LC-HRMS is a powerful technique for detecting potential metabolites chemrxiv.org. Tandem mass spectrometry (MS/MS) can provide structural information about these compounds chemrxiv.org. Integrating metabolomics data with genomics and transcriptomics can offer a holistic view of the biosynthetic process and facilitate the discovery of new analogues humanspecificresearch.org. Molecular networking, based on MS/MS data, can help visualize relationships between different metabolites and potentially identify new aurantiomides or related compounds chemrxiv.org.
The integration of these omics technologies, coupled with bioinformatics analysis, can lead to a deeper understanding of this compound biosynthesis, identify new therapeutic targets, and accelerate the discovery and development of this compound and its analogues mdpi.comhumanspecificresearch.org.
Overcoming Current Research Challenges in this compound Investigations
Several challenges exist in the research and development of this compound. One significant challenge in natural product discovery is the frequent re-isolation of known compounds frontiersin.org. This necessitates the development and application of advanced screening and dereplication strategies to efficiently identify novel structures.
Another challenge is the potentially low yield of this compound from its natural source, which can hinder further research and development. This underscores the importance of the biosynthetic engineering approaches discussed earlier to enhance production nih.govdrugdiscoverytrends.com.
The complex structures of natural products like this compound can also pose challenges for total synthesis acs.orgacs.org. While total synthesis can provide access to larger quantities and allow for the creation of designed analogues, complex functionalization and lengthy reaction sequences can be hurdles researchgate.net. Developing more efficient and greener synthetic routes is crucial researchgate.netrsc.org.
Further detailed biological evaluation is needed to fully understand the therapeutic potential and mechanisms of action of this compound and its analogues. While cytotoxicity against certain cancer cell lines has been reported, comprehensive studies on a wider range of cell lines and in vivo models are necessary semanticscholar.orgnih.gov.
Finally, integrating the vast amount of data generated from omics technologies requires robust bioinformatics tools and expertise mdpi.comhumanspecificresearch.org. Effectively analyzing and interpreting this data is essential to translate the insights gained into practical applications, such as improved production or the discovery of new therapeutic uses.
Q & A
Basic: What methodologies are recommended for isolating and characterizing aurantiomide C from natural sources?
Answer:
this compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like HPLC or column chromatography. Characterization employs NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, mass spectrometry (HR-ESI-MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Researchers should cross-reference spectral data with existing literature and validate purity via HPLC-UV/ELSD . For reproducibility, document extraction parameters (solvent ratios, temperature) and chromatographic conditions (mobile phase, column type) in detail .
Basic: How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
Answer:
Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Use positive controls (e.g., amphotericin B) and triplicate experiments to ensure statistical rigor. Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from nonspecific toxicity. Optimize solvent compatibility (DMSO concentration ≤1%) and incubation conditions (temperature, pH) to avoid artifacts .
Advanced: What strategies are effective for resolving contradictions in reported cytotoxicity profiles of this compound?
Answer:
Contradictions often arise from variability in cell lines, assay protocols, or compound purity. To address this:
- Reproducibility checks : Replicate experiments using standardized cell lines (e.g., ATCC-certified HeLa or HEK293) and identical lot numbers of this compound.
- Dose-response analysis : Test a broad concentration range (e.g., 0.1–100 µM) to identify threshold effects.
- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as exposure duration and culture medium composition .
Advanced: How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?
Answer:
- Target selection : Prioritize proteins linked to this compound’s bioactivity (e.g., bacterial topoisomerases, fungal cytochrome P450). Use databases like PDB or AlphaFold for 3D structures.
- Docking : Employ AutoDock Vina or Schrödinger Glide to predict binding affinities. Validate poses using free-energy calculations (MM/PBSA).
- Dynamics simulations : Run 100+ ns MD simulations (GROMACS/AMBER) to assess binding stability and conformational changes. Compare results with mutagenesis or enzymatic inhibition assays .
Advanced: What experimental designs are optimal for synthesizing this compound analogs with enhanced bioactivity?
Answer:
- Scaffold modification : Use regioselective functionalization (e.g., Suzuki coupling for aryl groups) guided by SAR studies.
- DOE (Design of Experiments) : Apply factorial design to optimize reaction conditions (catalyst, solvent, temperature).
- In silico screening : Pre-screen analogs for ADMET properties (SwissADME) and synthetic feasibility (retrosynthetic tools like AiZynthFinder). Validate hits via in vitro assays and crystallography .
Advanced: How should researchers analyze conflicting data on this compound’s pharmacokinetic properties?
Answer:
Discrepancies in bioavailability or half-life may stem from model organisms (e.g., rodents vs. zebrafish) or analytical methods (LC-MS vs. ELISA). Mitigate by:
- Cross-validation : Compare HPLC and LC-MS quantification in the same biological matrix (e.g., plasma).
- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate species-specific parameters (metabolic rates, tissue distribution).
- Microsampling : Use serial blood draws in small-animal models to reduce inter-individual variability .
Basic: What quality control measures are critical for ensuring this compound’s stability in long-term studies?
Answer:
- Storage : Lyophilize the compound and store at −80°C under inert gas (argon).
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks.
- Impurity profiling : Use LC-HRMS to identify degradation products and establish acceptance criteria (e.g., ≥95% purity) .
Advanced: How can omics approaches (proteomics, metabolomics) clarify this compound’s mode of action in complex biological systems?
Answer:
- Untargeted metabolomics : Apply LC-HRMS to profile metabolite changes in treated vs. control cells. Use pathway analysis tools (MetaboAnalyst, KEGG) to identify disrupted networks.
- Proteomics : Perform SILAC-based quantitative proteomics to detect differentially expressed proteins. Validate targets via Western blot or CRISPR knockouts.
- Integration : Overlay omics datasets (e.g., Cytoscape) to map multi-level interactions .
Basic: What are best practices for conducting a literature review on this compound’s pharmacological potential?
Answer:
- Database selection : Use PubMed, SciFinder, and Reaxys with keywords (“this compound,” “natural products,” “antimicrobial”).
- Critical appraisal : Prioritize peer-reviewed studies with full experimental details. Exclude non-primary sources (e.g., patents, review articles) during initial screening.
- Data extraction : Tabulate bioactivity results, assay conditions, and structural analogs in a comparative matrix .
Advanced: How can researchers design in vivo studies to evaluate this compound’s efficacy against biofilm-associated infections?
Answer:
- Model selection : Use murine wound models infected with biofilm-forming Pseudomonas aeruginosa.
- Dosing regimen : Optimize via PK/PD studies (e.g., AUC/MIC ratios).
- Biofilm quantification : Apply confocal microscopy with LIVE/DEAD staining or qPCR for biofilm-related genes (algD, pelA). Compare with standard therapies (e.g., tobramycin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
